N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine

Vue d'ensemble

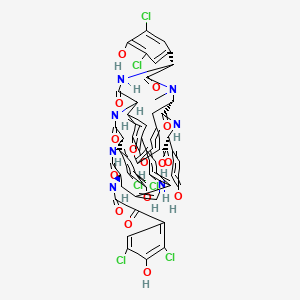

Description

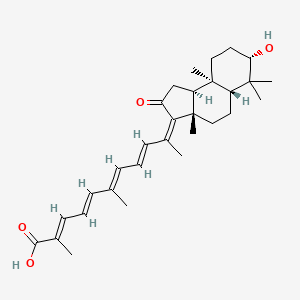

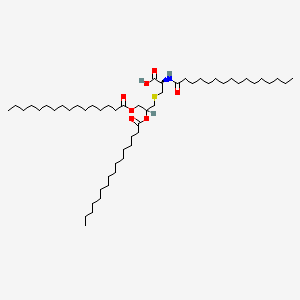

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, also known as PP2A activator, is a lipid molecule that has been found to have significant effects on cellular signaling pathways. This molecule has been studied extensively in recent years, and its potential applications in scientific research have been explored.

Applications De Recherche Scientifique

Application 1: Peptide Synthesis

- Summary of the Application : Pam3-Cys-OH is a lipopeptide containing a cysteine residue at the C-terminus. It is often used in solid phase peptide synthesis .

Application 2: Immunology Research

- Summary of the Application : Pam3-Cys-OH has been used as an adjuvant in vaccine development, specifically in the context of tuberculosis and leishmaniasis research .

- Methods of Application : In one study, Pam3-Cys-OH was incorporated into liposomes along with the multicomponent antigen H56. These liposomes were then used to immunize mice .

- Results or Outcomes : The inclusion of Pam3-Cys-OH in the liposomes was found to modulate the immune response. Specifically, it led to the release of significantly higher levels of certain cytokines (TNF, IL-12, and IL-10) by macrophages. However, the antigen-specific production of IFN-γ was reduced, while the levels of IL-17A remained unchanged .

Application 3: Antimicrobial Pathway Activation

- Summary of the Application : Pam3-Cys-OH, the active site of the 19 kDa lipoprotein, activates an antimicrobial pathway in human macrophages that involves binding to TLR2/1, the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin, ultimately resulting in killing of intracellular Mycobacterium tuberculosis .

- Methods of Application : The specific methods of application would depend on the particular experimental setup. However, in general, this involves the exposure of human macrophages to Pam3-Cys-OH and subsequent analysis of the cellular responses .

- Results or Outcomes : The result of this process is the activation of an antimicrobial pathway in human macrophages, leading to the killing of intracellular Mycobacterium tuberculosis .

Application 4: Peptide Synthesis

- Summary of the Application : Pam3-Cys-OH is a lipopeptide containing a cysteine residue at the C-terminus, often used in solid phase peptide synthesis .

- Methods of Application : The specific methods of application in peptide synthesis would depend on the particular peptide being synthesized. However, in general, solid phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .

Propriétés

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFZLRNAOHUQPH-GOOVXGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H103NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007550 | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine | |

CAS RN |

87420-41-5 | |

| Record name | Tripalmitoyl-S-glycerylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[8,13-Bis(ethenyl)-3,7,12,17-tetramethyl-18-[3-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propylamino]-3-oxopropyl]porphyrin-21,24-diid-2-yl]-N-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propyl]propanamide;iron(2+)](/img/structure/B1257191.png)

![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-30-[5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257194.png)

![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)

![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)

![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)

![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)